molecular formula C15H22N2 B6611530 1-Octylbenzimidazole CAS No. 42032-46-2

1-Octylbenzimidazole

Cat. No. B6611530
CAS RN: 42032-46-2
M. Wt: 230.35 g/mol
InChI Key: JSSQYTBESFITPK-UHFFFAOYSA-N
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Description

1-Octylbenzimidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals . The 1-Octylbenzimidazole-modified silica (BeImC8-Sil) was prepared by covalent attachment of 1-octylbenzimidazole to γ-chloropropyl silica .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . In a study, octylbenzimidazolium-modified silica (BeImC8-Sil) was prepared by covalent attachment of 1-octylbenzimidazole to γ-chloropropyl silica .


Molecular Structure Analysis

The molecular structure of 1-Octylbenzimidazole is based on structures generated from information available in ECHA’s databases . The synthesized materials were characterized by the elemental analysis, IR spectrum, and thermogravimetric analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Octylbenzimidazole were characterized by elemental analysis, IR spectrum, and thermogravimetric analysis .

Scientific Research Applications

Agricultural Applications

1-Octylbenzimidazole derivatives like carbendazim are widely used in agriculture, especially as fungicides. Research on nanoformulations like solid lipid nanoparticles and polymeric nanocapsules containing carbendazim has shown enhanced efficacy, reduced environmental toxicity, and improved stability, opening new possibilities for plant disease management (Campos et al., 2015).

Anticancer Potential

Benzimidazole derivatives, including 1-Octylbenzimidazole analogs, have been studied for their potential as anticancer agents. Research indicates these compounds, particularly bis-benzimidazolium salts, exhibit significant anti-proliferative effects on human colon cancer cell lines, outperforming standard drugs like 5-flourouracil (Haque et al., 2012).

Antibacterial Agents

Novel bisbenzimidazole inhibitors have been synthesized and evaluated as antibacterial agents, specifically against Escherichia coli topoisomerase IA. Some of these compounds, like 5-(4-Propylpiperazin-1-yl)-2-[2'-(4-ethoxyphenyl)-5'-benzimidazolyl]benzimidazole, demonstrated substantial antibacterial efficacy and therapeutic potential in in vivo mouse models (Nimesh et al., 2014).

Antimicrobial Activity

1H-benzo[d]imidazole scaffolds, similar to 1-Octylbenzimidazole, have shown promising antimicrobial potential. Benzimidazole derivatives possess a range of biological activities and are particularly effective as antimicrobial agents, suggesting their potential use in new therapeutic solutions (Tahlan et al., 2019).

DNA Minor Groove Binding Agents

Bisbenzimidazole-based DNA minor groove-binding agents have been synthesized for potential antitumor activity. Studies demonstrate that such compounds bind effectively to the A/T minor groove region of B-DNA duplexes, showing potent growth inhibition in ovarian carcinoma cell lines and indicating their potential as novel cancer therapeutics (Mann et al., 2001).

QSAR Studies in Anticancer Drugs

Bibenzimidazoles and terbenzimidazoles, which include 1-Octylbenzimidazole derivatives, have been studied for their inhibitory activity in anticancer drugs. Quantitative structure-activity relationship (QSAR) studies have been conducted to optimize their efficacy, providing insights for the development of more effective cancer treatments (Mekapati & Hansch, 2001).

properties

IUPAC Name

1-octylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-3-4-5-6-9-12-17-13-16-14-10-7-8-11-15(14)17/h7-8,10-11,13H,2-6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSQYTBESFITPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octylbenzimidazole

CAS RN

42032-46-2
Record name 1-Octylbenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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